REACTION_SMILES
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[NH2:18][CH2:19][CH2:20][CH2:21][OH:22].[S:1](=[O:2])(=[O:3])([Cl:4])[Cl:5].[c:6]1(-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:7][cH:8][cH:9][cH:10][cH:11]1>>[S:1](=[O:2])(=[O:3])([c:9]1[cH:8][cH:7][c:6](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:11][cH:10]1)[NH:18][CH2:19][CH2:20][CH2:21][OH:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(-c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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O=S(=O)(NCCCO)c1ccc(-c2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |